3,4-Dimethylpiperidine

Overview

Description

“3,4-Dimethylpiperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a widespread practice in the pharmaceutical industry . A recent scientific literature review summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

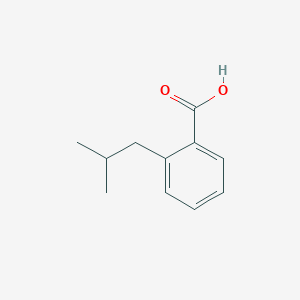

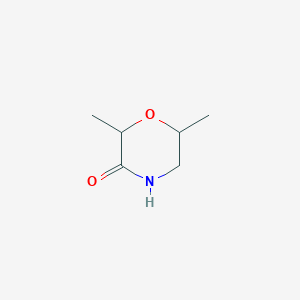

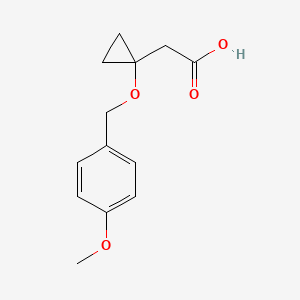

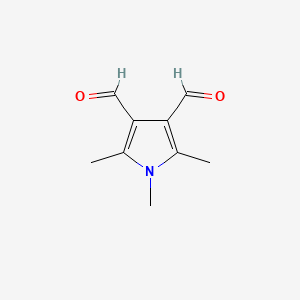

The molecular formula of “3,4-Dimethylpiperidine” is C7H15N . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives are formed through various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis and Stereochemistry

The synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, related to 3,4-Dimethylpiperidine, have been explored. These studies include the synthesis of various esters and conformational studies, helping understand the stereochemical characteristics and potential applications of such compounds (Casy & Jeffery, 1972).

Thermochemistry and Stability

A combined experimental and computational study investigated the thermochemistry of methylpiperidines, including dimethylpiperidine derivatives. This research provides insights into the stability and conformational behavior of the piperidine ring influenced by methyl groups (Ribeiro da Silva et al., 2006).

Conformational Equilibria

Research on N,3- and N,4-dimethylpiperidine, closely related to 3,4-Dimethylpiperidine, has been conducted to estimate the conformational equilibrium free energy difference. This provides valuable information for the conformational analysis of these compounds (Robinson, 1975).

Agricultural Applications

A study on 3,4-Dimethylpyrazole phosphate (DMPP) highlights its use as a nitrification inhibitor in agriculture and horticulture. This research underscores the potential of similar dimethylpiperidine derivatives in agricultural applications (Zerulla et al., 2001).

Alkaloid Production in Plant Cultures

3,4-Dimethylpiperidine derivatives have been studied for their effects on alkaloid biosynthesis in Catharanthus roseus cell cultures, suggesting their potential in enhancing alkaloid levels in plant tissue cultures (Kutney et al., 1985).

Semiconducting Properties

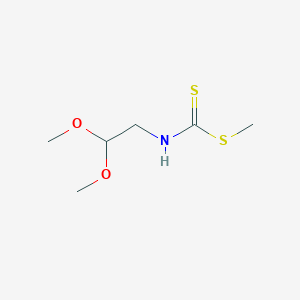

A novel mixed-valence coordination polymer featuring dimethylpiperidine–dithiocarbamate demonstrates semiconducting behavior, indicating potential applications in materials science and electronics (Himoto et al., 2018).

Solvatofluorochromism Properties

Research on squaraine dyes incorporating cis-3,5-dimethylpiperidine reveals their dual-state emission and solvatofluorochromism properties, suggesting applications in photophysical and photochemical studies (Yu et al., 2021).

Opioid Receptor Research

Studies involving analogues of 3,4-dimethylpiperidines as high-affinity inverse agonists for opioid receptors, highlight their potential in pharmacological research and drug development (Statnick et al., 2003).

Future Directions

Piperidine derivatives, including “3,4-Dimethylpiperidine”, continue to be an area of interest in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Mechanism of Action

Target of Action

Piperidine derivatives, a group to which 3,4-dimethylpiperidine belongs, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, affecting various biochemical pathways .

Result of Action

Piperidine derivatives are known to have various pharmacological applications .

properties

IUPAC Name |

3,4-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-4-8-5-7(6)2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKUJUOSWZNSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560506 | |

| Record name | 3,4-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylpiperidine | |

CAS RN |

34970-88-2 | |

| Record name | 3,4-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is the configuration of 3,4-Dimethylpiperidine isomers determined?

A: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in determining the configuration of 3,4-Dimethylpiperidine isomers. By analyzing the 100 and 220 MHz NMR spectra, researchers can assign the spatial arrangement of hydrogen atoms within the piperidine ring, differentiating between cis and trans isomers. This method allows for a detailed understanding of the molecule's three-dimensional structure, which is essential for studying its interactions and properties. []

Q2: What is the significance of synthesizing methyl-substituted analogues of compounds containing the 3,4-Dimethylpiperidine moiety?

A: The synthesis and study of methyl-substituted analogues of compounds containing the 3,4-Dimethylpiperidine moiety, such as (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic), are critical for understanding structure-activity relationships (SAR). By systematically adding methyl groups at different positions, researchers can investigate the impact of these modifications on the compound's potency, selectivity, and overall pharmacological profile. This information is valuable for optimizing lead compounds in drug discovery and developing more effective and selective therapeutic agents. []

Q3: Can you elaborate on the application of fractional distillation in the study of 3,4-Dimethylpiperidine?

A: Fractional distillation is a key technique used to separate the different stereoisomers of 3,4-Dimethylpiperidine after the initial synthesis. This method exploits the subtle differences in boiling points between the isomers, allowing for their isolation and further characterization. Obtaining pure isomers is crucial for accurately studying their individual properties and understanding the influence of stereochemistry on their biological activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chloropropyl)-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1368256.png)